4-acetyl-1H-quinolin-2-one
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Overview
Description
4-Acetyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline ring system with an acetyl group at the fourth position and a keto group at the second position. Quinolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-1H-quinolin-2-one typically involves the acetylation of 4-hydroxyquinolin-2-one. One common method is the reaction of 4-hydroxyquinolin-2-one with acetyl chloride in the presence of a base such as pyridine or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as polyphosphoric acid can also enhance the efficiency of the acetylation process .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-acetyl-1H-quinolin-2-ol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinolin-2,4-dione derivatives.
Reduction: 4-Acetyl-1H-quinolin-2-ol.
Substitution: Various substituted quinolinone derivatives.
Scientific Research Applications
4-Acetyl-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable lead compound in drug discovery.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-acetyl-1H-quinolin-2-one involves its interaction with various molecular targets. In antimicrobial applications, the compound inhibits the growth of bacteria by interfering with their DNA replication processes. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
4-Hydroxyquinolin-2-one: Similar structure but lacks the acetyl group.
3-Acetyl-4-hydroxyquinolin-2-one: Similar structure with the acetyl group at the third position.
Quinolin-2,4-dione: Lacks the acetyl group but has two keto groups at the second and fourth positions.
Uniqueness: 4-Acetyl-1H-quinolin-2-one is unique due to the presence of both an acetyl group and a keto group, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4-acetyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-6-11(14)12-10-5-3-2-4-8(9)10/h2-6H,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAHXHRNSSBFSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345435 |
Source
|
Record name | 4-acetyl-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16511-39-0 |
Source
|
Record name | 4-Acetyl-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16511-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-acetyl-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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